molecular formula C22H18N2O3 B8510236 7-Hydroxyimino-5-[(4-methoxyphenyl)methyl]benzo[d][1]benzazepin-6-one

7-Hydroxyimino-5-[(4-methoxyphenyl)methyl]benzo[d][1]benzazepin-6-one

Cat. No.: B8510236
M. Wt: 358.4 g/mol
InChI Key: SOLDALVDWSHNCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxyimino-5-[(4-methoxyphenyl)methyl]benzo[d][1]benzazepin-6-one is a complex organic compound belonging to the class of dibenzazepines This compound is characterized by its unique structure, which includes a dibenzazepine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Dibenz[b,d]azepine-6,7(5H)-dione, 5-[(4-methoxyphenyl)methyl]-, 7-oxime typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions to form the dibenzazepine core

For example, the synthesis may start with the preparation of a dibenzazepine intermediate, which is then subjected to nitration and subsequent reduction to form the oxime group. The methoxyphenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

6H-Dibenz[b,d]azepine-6,7(5H)-dione, 5-[(4-methoxyphenyl)methyl]-, 7-oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the oxime group or other functional groups present in the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various ketones or carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

6H-Dibenz[b,d]azepine-6,7(5H)-dione, 5-[(4-methoxyphenyl)methyl]-, 7-oxime has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6H-Dibenz[b,d]azepine-6,7(5H)-dione, 5-[(4-methoxyphenyl)methyl]-, 7-oxime involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease processes or interact with receptors to alter cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5H-Dibenz[b,f]azepine: Another dibenzazepine derivative with similar structural features but different functional groups.

    10,11-Dihydro-5H-dibenz[b,f]azepine: A related compound with a hydrogenated dibenzazepine core.

    6,7-Dihydro-5H-dibenz[c,e]azepine: A similar compound with a different arrangement of the dibenzazepine core.

Uniqueness

6H-Dibenz[b,d]azepine-6,7(5H)-dione, 5-[(4-methoxyphenyl)methyl]-, 7-oxime is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

7-hydroxyimino-5-[(4-methoxyphenyl)methyl]benzo[d][1]benzazepin-6-one

InChI

InChI=1S/C22H18N2O3/c1-27-16-12-10-15(11-13-16)14-24-20-9-5-4-7-18(20)17-6-2-3-8-19(17)21(23-26)22(24)25/h2-13,26H,14H2,1H3

InChI Key

SOLDALVDWSHNCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=CC=CC=C4C(=NO)C2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium tert-butylate (7.6 g) was added slowly to a solution of 5-(4-methoxy-benzyl)-5H,7H-dibenzo[b,d]azepin-6-one (14.6 g) in THF (146 mL) cooled to 0° C. After 10 minutes of stirring at 0° C., isopentylnitrite (10.6 g) was slowly added and the reaction mixture was further stirred for 105 minutes at 0° C. The reaction mixture was poured onto half-saturated aqueous NaCl (1200 mL), cooled to 0° C. and dichloromethane (500 mL) was added. The phases were separated, the organic phase was washed with half-saturated aqueous NaCl (1200 mL) and the aqueous layers were extracted with dichloromethane (250 mL) twice. The combined organic layers were dried (MgSO4), concentrated under reduced pressure and dried under high vacuum affording 5-(4-methoxy-benzyl)-5H-dibenzo[b,d]azepine-6,7-dione 7-oxime (18.4 g, quant.) as a yellow foam, which was used in the next step without further purification.
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Name
Quantity
146 mL
Type
solvent
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
Name
Quantity
1200 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

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